Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
CAS No.: 16009-86-2
Cat. No.: VC21024500
Molecular Formula: C10H14O4Sn
Molecular Weight: 316.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16009-86-2 |
|---|---|
| Molecular Formula | C10H14O4Sn |
| Molecular Weight | 316.93 g/mol |
| IUPAC Name | bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |
| Standard InChI | InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
| Standard InChI Key | XDRPDDZWXGILRT-FDGPNNRMSA-L |
| Isomeric SMILES | C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2] |
| SMILES | CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
| Canonical SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2] |
Introduction
Chemical Identity and Nomenclature
Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)- is formally known as Tin(II) acetylacetonate, a metal β-diketonate complex where the metal center is coordinated to oxygen atoms from two acetylacetonate ligands. The compound is characterized by the following identifiers and alternative names:
| Parameter | Information |
|---|---|
| CAS Number | 16009-86-2 |
| Molecular Formula | C₁₀H₁₄O₄Sn |
| Molecular Weight | 316.93 g/mol |
| IUPAC Name | Bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |
| Common Synonyms | Tin(II) acetylacetonate, TIN ACETYLACETONATE, Tin(II)-2,4-pentanedionate |
| InChI | InChI=1S/2C5H8O2.Sn/c21-4(6)3-5(2)7;/h23,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
| SMILES | CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
| EC Number | 240-142-2 |
The (T-4) descriptor in the name refers to the tetrahedral coordination geometry around the tin metal center, which is an important structural characteristic of this compound .
Structural Features and Bonding
Tin(II) acetylacetonate features a coordination complex where tin is in the +2 oxidation state. The structure involves bidentate coordination of two acetylacetonate ligands to the tin center through oxygen atoms, forming a tetrahedral arrangement.
Coordination Environment
The compound exhibits a tetrahedral geometry where the tin(II) center is bonded to four oxygen atoms from two acetylacetonate ligands. Each acetylacetonate ligand coordinates through two oxygen atoms (labeled as kappaO2 and kappaO4), forming a chelate ring structure. This bidentate coordination enhances the stability of the complex and influences its reactivity patterns .
Electronic Configuration
The tin(II) center in this complex has a 5s² lone pair of electrons, which plays a significant role in its chemical behavior. This electronic configuration contributes to the compound's Lewis acid properties and influences its reactivity with various nucleophiles in chemical reactions.
Physical and Chemical Properties
Tin(II) acetylacetonate possesses distinct physical and chemical properties that determine its behavior in various applications and reactions:
| Property | Value/Description |
|---|---|
| Physical State | Solid/Yellow liquid |
| Appearance | Pale yellow to amber color |
| Boiling Point | 110 °C |
| Density | 1.45 g/mL |
| Solubility | Soluble in organic solvents, limited water solubility |
| Exact Mass | 317.991404 g/mol |
| Monoisotopic Mass | 317.991404 g/mol |
The compound's solubility in organic solvents, such as benzene, toluene, and dichloromethane, makes it useful for solution-based applications in organic synthesis and materials science. Its relatively low boiling point allows for controlled thermal processing in various applications .
Synthesis Methods
Tin(II) acetylacetonate can be synthesized through several routes, with the most common methods involving the reaction of tin(II) salts with acetylacetone:
Direct Reaction Method
The compound is typically prepared via the reaction of tin(II) chloride or another tin(II) salt with acetylacetone (2,4-pentanedione) in the presence of a base to neutralize the hydrogen chloride produced:
SnCl₂ + 2 CH₃COCH₂COCH₃ + 2 Base → Sn(CH₃COCHCOCH₃)₂ + 2 Base·HCl
This reaction is usually carried out in organic solvents such as toluene or tetrahydrofuran under controlled conditions to optimize yield and purity.
Alternative Synthetic Routes
Alternative synthetic methods may involve the use of other tin(II) precursors such as tin(II) bromide or tin(II) iodide, which follow similar reaction pathways. The specific choice of starting materials and reaction conditions depends on the desired purity and application of the final product .
Applications in Research and Industry
Tin(II) acetylacetonate has found numerous applications across multiple fields due to its unique properties:
Catalysis
The compound serves as a precursor for the synthesis of various organotin catalysts used in a wide range of organic reactions. Its Lewis acidic properties make it effective in promoting reactions such as esterification, transesterification, and condensation reactions.
Materials Science
In materials science, Tin(II) acetylacetonate is utilized in the preparation of inorganic materials with unique properties. Its controlled decomposition can lead to the formation of tin oxide (SnO or SnO₂) films and nanoparticles with specific characteristics .
Perovskite Solar Cells
A significant recent application involves its use as a tin compensator additive in tin-based perovskite solar cells. Research has demonstrated that Tin(II) acetylacetonate can enhance the performance of these solar cells by:
-
Providing tin compensation to address intrinsic tin vacancy defects
-
The acetylacetonate ligands coordinate with Sn²⁺ in the precursor solution
-
Improving the crystallization process of perovskites
-
Enhancing the maximum power conversion efficiency (PCE) of formamidinium tin triiodide (FASnI₃) solar cells from 3.88% to 7.27%
This application represents a significant breakthrough in the development of lead-free perovskite solar cells, addressing both efficiency and environmental concerns .
Comparative Analysis with Related Compounds
Comparison with Tin(IV) Complexes
Tin(II) acetylacetonate differs significantly from its Tin(IV) counterparts, such as Tin(IV) chloride bis(2,4-pentanedionate), in terms of oxidation state, coordination geometry, and reactivity:
| Parameter | Tin(II) acetylacetonate | Tin(IV) chloride bis(2,4-pentanedionate) |
|---|---|---|
| Formula | C₁₀H₁₄O₄Sn | C₁₀H₁₄Cl₂O₄Sn |
| Molecular Weight | 316.93 g/mol | 387.83 g/mol |
| Oxidation State | Tin(II) | Tin(IV) |
| Coordination Number | 4 | 6 |
| Melting Point | Not specified | 199-206 °C |
| Applications | Perovskite solar cells, precursor for catalysts | Catalysis, raw material in synthesis |
The lower oxidation state of tin in Tin(II) acetylacetonate influences its reactivity patterns and potential applications compared to Tin(IV) compounds .
Comparison with Other Metal Acetylacetonates
When compared to other metal acetylacetonate complexes, such as Bis(2,4-pentanedionato)titanium(IV) oxide, distinct differences in properties and applications are observed:
| Property | Tin(II) acetylacetonate | Bis(2,4-pentanedionato)titanium(IV) oxide |
|---|---|---|
| Formula | C₁₀H₁₄O₄Sn | C₁₀H₁₄O₅Ti |
| Molecular Weight | 316.93 g/mol | 262.08 g/mol |
| Metal Center | Tin | Titanium |
| Melting Point | Not specified | 200 °C |
| Applications | Perovskite solar cells, catalysts | NMR shift reagents, catalysts for organic synthesis |
These differences highlight the unique role of the metal center in determining the properties and applications of acetylacetonate complexes .
| Hazard Type | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 - Harmful if swallowed |
| H315 - Causes skin irritation | |
| H319 - Causes serious eye irritation | |
| H335 - May cause respiratory irritation | |
| Risk Codes | 22-36/37/38 |
| Transport Information | UN 2788 6.1/PG 3 |
| WGK Germany | 3 |
These hazard classifications indicate that the compound requires careful handling to prevent adverse health effects .
Recent Research Developments
Recent research has expanded our understanding of Tin(II) acetylacetonate's applications and properties:
Advances in Perovskite Solar Cells
The most significant recent research development involves the use of Tin(II) acetylacetonate as a novel tin compensator additive in tin-based perovskite solar cells. This application addresses the intrinsic tin vacancy defects that have previously limited the performance of these cells.
Research published in 2021 demonstrated that incorporating Tin(II) acetylacetonate into the formulation of tin-based perovskites can significantly enhance their power conversion efficiency. The unique coordination properties of the acetylacetonate ligands with tin ions in the precursor solution improve the crystallization process, resulting in superior solar cell performance. This represents a promising approach to developing lead-free perovskite solar cells with competitive efficiency metrics .
Materials Science Applications
Researchers have explored the use of Tin(II) acetylacetonate in the selective formation of SnO or SnO₂ thin films through chemical solution deposition and post-deposition annealing. By controlling the processing atmosphere (argon or oxygen), different tin oxide phases can be obtained, each with distinctive optical and electrical properties suited for specific applications in electronics and optoelectronics .
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